1'-((3,4-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one
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Overview
Description
1’-((3,4-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound featuring a spirocyclic structure. This compound is characterized by the presence of a chroman ring fused to a piperidine ring, with a sulfonyl group attached to a dimethoxyphenyl moiety. The unique structural features of this compound make it an interesting subject for various chemical and pharmacological studies.
Preparation Methods
The synthesis of 1’-((3,4-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the sulfonyl group. One common synthetic route involves the following steps:
Formation of the Chroman Ring: This can be achieved through the cyclization of appropriate phenolic precursors under acidic conditions.
Spirocyclization: The chroman intermediate is then subjected to spirocyclization with a piperidine derivative, often using a base such as sodium hydride.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often employing continuous flow techniques and advanced purification methods.
Chemical Reactions Analysis
1’-((3,4-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1’-((3,4-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and specific electronic characteristics.
Mechanism of Action
The mechanism of action of 1’-((3,4-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the spirocyclic structure provides rigidity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1’-((3,4-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one include other spirocyclic sulfonyl derivatives, such as:
Spiro[chroman-2,4’-piperidin]-4-one: Lacks the dimethoxyphenyl sulfonyl group, resulting in different chemical and biological properties.
1’-((3,4-Dimethoxyphenyl)sulfonyl)spiro[indoline-2,4’-piperidin]-4-one: Features an indoline ring instead of a chroman ring, affecting its reactivity and biological activity.
The uniqueness of 1’-((3,4-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4’-piperidin]-4-one lies in its specific combination of structural elements, which confer distinct chemical reactivity and potential biological activities.
Biological Activity
1'-((3,4-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one is a synthetic compound characterized by its unique spirocyclic structure, which includes a chroman and piperidinone moiety. This compound has gained attention in pharmacological research due to its potential biological activities, including anti-inflammatory and anticancer properties.
Chemical Structure
The compound features a sulfonyl group attached to a 3,4-dimethoxyphenyl moiety, contributing to its biological activity. The spiro linkage between the chroman and piperidine structures enhances its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic processes. For instance, it interacts with aldehyde dehydrogenase (ALDH3A1), affecting the metabolism of aldehydes and potentially influencing cellular signaling pathways.
- Cell Proliferation : Studies have indicated that this compound may modulate cell proliferation through its effects on key signaling pathways such as MAPK/ERK. This modulation can lead to changes in gene expression and cellular metabolism.
In Vitro Studies
In vitro studies have demonstrated the antiproliferative effects of this compound on various cancer cell lines. The following table summarizes the findings from these studies:
Cell Line | IC50 (μM) | Effect |
---|---|---|
HeLa (Cervical) | 12.5 | Significant reduction in viability |
HL-60 (Leukemia) | 10.8 | Induction of apoptosis |
CEM (T-Lymphocyte) | 15.0 | Inhibition of cell growth |
These results indicate that the compound has a potent effect on cancer cell lines, suggesting its potential as an anticancer agent.
The mechanism of action of this compound involves:
- Binding Interactions : The compound binds to active sites of target enzymes like ALDH3A1, inhibiting their activity and altering metabolic pathways.
- Gene Expression Modulation : Long-term exposure studies suggest that the compound can lead to significant changes in gene expression profiles related to cell survival and apoptosis.
Case Study 1: Anticancer Activity in Leukemia
A study conducted on HL-60 leukemia cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study observed that at an IC50 of 10.8 μM, the compound induced apoptosis through activation of caspase pathways.
Case Study 2: Inflammatory Response Modulation
Another investigation focused on the anti-inflammatory properties of the compound. It was found to inhibit pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS), suggesting a potential therapeutic role in inflammatory diseases.
Properties
IUPAC Name |
1'-(3,4-dimethoxyphenyl)sulfonylspiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6S/c1-26-19-8-7-15(13-20(19)27-2)29(24,25)22-11-9-21(10-12-22)14-17(23)16-5-3-4-6-18(16)28-21/h3-8,13H,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRLTDRGOKQQIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.